(Z)-4-(2-Carboxyvinyl)benzoic acid

UV-Vis spectroscopy Photophysics Isomer discrimination

(Z)-4-(2-Carboxyvinyl)benzoic acid (CAS 168649-22-7) is the cis (Z) geometric isomer of 4-carboxycinnamic acid, a C10H8O4 dicarboxylic acid that combines a benzoic acid moiety with a carboxyvinyl substituent in a stilbenoid framework. While the trans (E) isomer dominates commercial availability under CAS 19675-63-9, the Z-isomer possesses a non‑planar, sterically distorted ground‑state geometry that fundamentally alters its photophysical, photochemical, and biological interaction profiles relative to the planar E‑form.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B12963705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(2-Carboxyvinyl)benzoic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)C(=O)O
InChIInChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3-
InChIKeyHAEJSGLKJYIYTB-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Z)-4-(2-Carboxyvinyl)benzoic acid Is Sourced as a Specific Geometric Isomer: Key Identifiers and Structural Context


(Z)-4-(2-Carboxyvinyl)benzoic acid (CAS 168649-22-7) is the cis (Z) geometric isomer of 4-carboxycinnamic acid, a C10H8O4 dicarboxylic acid that combines a benzoic acid moiety with a carboxyvinyl substituent in a stilbenoid framework . While the trans (E) isomer dominates commercial availability under CAS 19675-63-9, the Z-isomer possesses a non‑planar, sterically distorted ground‑state geometry that fundamentally alters its photophysical, photochemical, and biological interaction profiles relative to the planar E‑form [1]. This compound is formally named 4-[(1Z)-2-carboxyethenyl]benzoic acid and is categorized as a cinnamic acid derivative with two hydrogen‑bond donors, four hydrogen‑bond acceptors, and a predicted XlogP of 1.3 .

Why (E)-4-(2-Carboxyvinyl)benzoic acid or Mixed-Isomer 4-Carboxycinnamic Acid Cannot Replace the Pure Z-Isomer


The E and Z geometric isomers of 4-carboxycinnamic acid are not interchangeable because their distinct ground‑state geometries produce divergent spectroscopic signatures, photochemical reactivity, and biological activities [1]. The planar E‑isomer and the non‑planar Z‑isomer exhibit dramatically different UV‑Vis absorption profiles in aqueous solution, with the Z‑form showing a 30‑40 nm hypsochromic shift relative to the E‑form, a difference rooted in the Z‑isomer's distorted structure and differential water‑cluster stabilization [1]. In biological contexts, the Z‑configuration is required for plant growth‑promoting activity of cinnamic acid derivatives, whereas the E‑form is inactive [2]. Additionally, the Z‑isomer serves as a critical intermediate for stereospecific cyclization reactions that the E‑isomer cannot undergo without prior isomerization [3]. Procuring mixed‑isomer or predominantly‑trans material therefore introduces an uncontrolled variable that compromises spectroscopic detection, structure‑activity studies, and stereospecific synthetic routes.

Quantitative Differentiation Evidence for (Z)-4-(2-Carboxyvinyl)benzoic acid Versus Closest Analogs


UV-Vis Hypsochromic Shift in Aqueous Solution: Z-Form vs. E-Form of Cinnamic Acids

In water, the Z‑isomer of cinnamic acids (including the 4‑carboxy derivative class) exhibits a dramatic hypsochromic (blue) shift of −30 to −40 nm in its wavelength of maximal absorption relative to the same compound in methanol, shifting to λ < 280 nm. The corresponding E‑form shows only a slight blue shift of +3 to −4 nm under identical conditions [1]. This differential solvent sensitivity provides a direct spectroscopic fingerprint to distinguish and quantify Z‑isomer content in mixtures.

UV-Vis spectroscopy Photophysics Isomer discrimination

Plant Growth‑Promoting Activity: Absolute Requirement for Z‑Configuration

The cis (Z) configuration of cinnamic acid is essential for its plant growth‑promoting activity; the trans (E) isomer is entirely inactive. This stereochemical requirement has been demonstrated in the context of auxin‑regulated gene expression during fruit ripening and applies to the broader class of (hydroxyl)cinnamic acids [1]. As a 4‑carboxy‑substituted Z‑cinnamic acid, (Z)-4-(2-carboxyvinyl)benzoic acid is the geometrically competent isomer for probing or exploiting this biological activity.

Plant biology Auxin regulation Structure-activity relationship

Stereospecific Synthetic Utility: Direct Cyclization to 7‑Ring Ketones Without Pre‑Hydrogenation

In the synthesis of 7‑ring ketones, the Z‑isomer of 2‑(2‑arylethenyl)arylcarboxylic acids can undergo direct cyclization, whereas the E‑isomer is sterically unsuitable for ring closure and requires hydrogenation to the saturated intermediate followed by dehydrogenation—adding two extra synthetic steps [1]. A patented Z‑selective Wittig protocol using C₁‑C₅ alkanols as reaction medium achieves Z/E ratios of up to ~84/16 with isolated yields of 72–84% for substituted analogs, representing a substantial improvement over conventional methods that produce almost exclusively the E‑isomer [1].

Synthetic methodology Wittig reaction Stereoselective cyclization

Polyphenol Oxidase (PPO) Inhibition: 4‑Carboxycinnamic Acid vs. Cinnamic Acid and Methyl Cinnamate

4‑Carboxycinnamic acid exhibits the strongest inhibitory effect on polyphenol oxidase (PPO) among three tested cinnamic derivatives, with an inhibition potency order of 4‑carboxycinnamic acid > cinnamic acid > methyl cinnamate [1]. The IC₅₀ and Kᵢ values decline most steeply for 4‑carboxycinnamic acid upon acidic pH shift (pH 6.8 to 5.0), indicating that the additional para‑carboxyl group enhances binding affinity through hydrogen‑bond and hydrophobic interactions at the PPO active site, as confirmed by molecular docking [1]. While this study used the predominantly‑trans form, the Z‑isomer with its altered geometry may exhibit a different binding mode, making it a distinct probe for structure‑activity relationship (SAR) studies.

Enzymatic browning Food chemistry PPO inhibition

Thermal Isomerization Thermodynamics: Z→E Equilibration Drives Nearly Complete Conversion

The thermal equilibrium between cis‑ and trans‑cinnamic acids lies at, or very close to, 100% trans when approached from either pure isomer without solvent [1]. The rate of thermal Z→E isomerization follows the kinetic expression −d[cis]/dt = k[cis][H⁺], indicating acid‑catalyzed isomerization that can be suppressed by maintaining aprotic, neutral conditions [1]. For (Z)-4-(2-carboxyvinyl)benzoic acid, this thermodynamic driving force means that the pure Z‑isomer is a metastable species requiring controlled storage to preserve isomeric purity.

Thermal stability Isomerization kinetics Storage conditions

High‑Value Application Scenarios Where (Z)-4-(2-Carboxyvinyl)benzoic acid Delivers Definitive Advantage


Spectroscopic Probe for Isomer‑Specific Detection in Biological Fluids and Environmental Water Samples

The 30–40 nm hypsochromic shift of Z‑cinnamic acids in water provides a built‑in spectroscopic handle for tracking the Z‑isomer in aqueous biological matrices (e.g., plant apoplastic fluid, cell culture media) or environmental water samples without chromatographic separation [1]. This differential UV‑Vis response enables real‑time monitoring of E→Z photoisomerization or enzymatic Z‑isomer production in aqueous systems where the E‑isomer's absorption remains nearly unchanged.

Stereochemical Probe in Plant Hormone and Allelochemical Research

Because Z‑configuration is required for cinnamic acid‑derived plant growth‑promoting activity while the E‑form is inactive, (Z)-4-(2-carboxyvinyl)benzoic acid serves as an essential positive‑control compound for dissecting auxin‑related signaling pathways and for screening phenylalanine aminomutase (PAM) or isomerase enzymes that generate Z‑cinnamic acid intermediates in planta [1]. The 4‑carboxy substitution further allows conjugation or immobilization for affinity‑based target identification.

Direct Precursor for Stereospecific Polycyclic Scaffold Construction in Medicinal Chemistry

The Z‑isomer's geometry permits direct acid‑catalyzed or thermal cyclization to 7‑ring ketones and related polycyclic frameworks that are inaccessible from the E‑isomer without a hydrogenation/dehydrogenation sequence [1]. This shortcut is particularly valuable in fragment‑based drug discovery and natural product‑inspired library synthesis where step‑count reduction directly impacts throughput and cost.

Isomer‑Specific Ligand for Photo‑Switchable Metal‑Organic Frameworks (MOFs)

4‑Carboxycinnamic acid has been incorporated into paddle‑wheel MOFs where the cinnamoyl moiety undergoes reversible trans↔cis photoisomerization upon irradiation at 365 nm (forward) and 455 nm or thermal relaxation (reverse) [1]. Using the pre‑formed Z‑isomer as the starting ligand allows direct assembly of the cis‑configured framework, bypassing the need for post‑synthetic photoisomerization and enabling study of the metastable Z‑MOF's gas sorption, catalytic, or optical properties relative to the thermodynamically stable E‑MOF.

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